REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:14][NH:13][CH2:12][CH2:11][NH:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].[F:15][C:16]([F:31])([F:30])[C:17]1[CH:18]=[C:19]([CH:23]=[C:24]([C:26]([F:29])([F:28])[F:27])[CH:25]=1)[C:20](O)=[O:21].O.ON1C2C=CC=CC=2N=N1.CCN(CC)CC>C(Cl)Cl>[F:15][C:16]([F:30])([F:31])[C:17]1[CH:18]=[C:19]([CH:23]=[C:24]([C:26]([F:29])([F:27])[F:28])[CH:25]=1)[C:20]([N:13]1[CH2:12][CH2:11][NH:10][CH:9]([C:4]2[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=2)[CH2:14]1)=[O:21] |f:2.3|
|
Name
|
|
Quantity
|
0.711 mL
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Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
N,N-dimethylaminopropyl-ethylcarbodimide
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Quantity
|
0.967 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)C1NCCNC1
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=O)O)C=C(C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0.688 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
103 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring 20 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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The reaction was kept at -20° C. for an hour
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Type
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WASH
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Details
|
The organic solution was washed with 5% NaHCO3 (80 mL) and brine (80 mL, 2×)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give 2.1 g of crude product
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography on flash grade silica gel (120 g)
|
Type
|
WASH
|
Details
|
eluting with 2% NH3 -MeOH/CH2Cl2
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C(=O)N2CC(NCC2)C2=CC(=C(C=C2)Cl)Cl)C=C(C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.65 mmol | |
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |